molecular formula C6H13NO2S B12502021 S-Propylcysteine CAS No. 65309-79-7

S-Propylcysteine

Cat. No.: B12502021
CAS No.: 65309-79-7
M. Wt: 163.24 g/mol
InChI Key: WAAGBMYUYFBZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Propylcysteine (SPC) is a water-soluble, sulfur-containing amino acid derivative recognized for its potential to modulate lipid metabolism in hepatic models. Research using HepG2 human hepatoblastoma cells indicates that this compound significantly reduces the secretion of apolipoprotein B100 (apoB100) and triacylglycerols (TAG), key components of atherogenic lipoproteins, without exhibiting cytotoxicity . This positions SPC as a valuable compound for investigating the cellular mechanisms that regulate the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver. The hypolipidemic effects of this compound have been demonstrated in the context of garlic extracts, where it, along with analogs like S-allylcysteine (SAC) and S-ethylcysteine (SEC), has been shown to inhibit cholesterol synthesis in cultured rat hepatocytes by 40-60% . SPC is part of a broader family of organosulfur compounds derived from Allium species, such as garlic and onion, which are studied for their diverse bioactivities, including antioxidant and potential cardioprotective properties . As a stable and well-tolerated molecule, this compound serves as an essential pharmacological tool for researchers exploring the pathways of hepatic lipid regulation, the biochemistry of natural organosulfur compounds, and their implications for metabolic health. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-propylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAGBMYUYFBZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65309-79-7, 1115-93-1
Record name S-Propylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Propyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Synthesis and Derivatization Strategies

Laboratory-Scale Synthesis of S-Propylcysteine

The synthesis of this compound in a laboratory setting primarily relies on the nucleophilic properties of the thiol group in cysteine precursors.

Alkylation Reactions of Cysteine Precursors

The most common method for synthesizing this compound is through the S-alkylation of a cysteine precursor. This reaction involves the nucleophilic attack of the sulfur atom in the cysteine's thiol group on an electrophilic propyl source. A typical laboratory-scale synthesis utilizes L-cysteine and an n-propyl halide, such as n-propyl bromide, as the alkylating agent. The reaction is generally carried out under basic conditions, which deprotonate the thiol group to form a more nucleophilic thiolate anion, facilitating the substitution reaction.

The general reaction can be summarized as follows:

Precursor: L-cysteine

Reagent: n-propyl bromide

Product: S-propyl-L-cysteine

This method provides a straightforward and efficient route to this compound. The progress and purity of the synthesized compound can be monitored and confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Stereochemical Considerations in Synthetic Routes

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of cysteine is a critical aspect of its synthesis and derivatization. Since L-cysteine is the naturally occurring and often desired enantiomer, synthetic routes are designed to avoid racemization. The S-alkylation of L-cysteine with a propyl halide typically proceeds without affecting the stereochemistry at the alpha-carbon, thus yielding S-propyl-L-cysteine.

For the synthesis of chiral molecules, stereoselective synthetic techniques are paramount to ensure the production of a single enantiomer, which is often crucial for its biological activity and to minimize potential undesired side effects from other stereoisomers. While direct stereoselective synthesis methods for this compound are not extensively detailed in readily available literature, the principles of stereoselective synthesis for related S-aryl-cysteine derivatives highlight the importance of careful selection of reagents and reaction conditions to achieve high enantiomeric excess.

Synthesis of this compound Derivatives

This compound can be further modified to produce a variety of derivatives with altered chemical and physical properties. These derivatization strategies often target the amino, carboxyl, or sulfur moieties of the molecule.

N-Acetylated Derivatives (e.g., N-Acetyl-S-Propylcysteine)

N-acetylation is a common derivatization of amino acids, including this compound, to produce compounds like N-acetyl-S-propylcysteine. This modification involves the introduction of an acetyl group to the nitrogen atom of the amino group. A common method for N-acetylation is the reaction of the parent amino acid with acetic anhydride (B1165640) under controlled pH conditions.

The synthesis of the analogous compound, N-acetylcysteine (NAC), typically involves the acetylation of L-cysteine using acetic anhydride. utah.ae This process can be adapted for the synthesis of N-acetyl-S-propylcysteine, where this compound would be used as the starting material. The reaction yields N-acetyl-S-propylcysteine, a derivative with modified polarity and potential for different biological interactions. The formation of N-acetyl-S-(n-propyl)-L-cysteine can also occur in biological systems through the conjugation of 1-bromopropane (B46711) with glutathione (B108866) (GSH) and subsequent metabolic processing. nih.gov

Synthesis of N-Acetylated Cysteine Derivatives
Starting MaterialReagentProduct
L-cysteineAcetic AnhydrideN-acetylcysteine (NAC)
This compoundAcetic AnhydrideN-acetyl-S-propylcysteine

S-Oxidized Derivatives (e.g., this compound Sulfoxide)

The sulfur atom in this compound can be oxidized to form this compound sulfoxide (B87167). This transformation is typically achieved by reacting this compound with an oxidizing agent. A common and effective oxidizing agent for this purpose is hydrogen peroxide. The reaction results in the formation of a diastereomeric mixture of (±)-S-propyl-L-cysteine sulfoxide.

The oxidation of the thioether to a sulfoxide introduces a new chiral center at the sulfur atom, leading to the possibility of two diastereomers. The control of stereochemistry at the sulfur atom during oxidation is a significant challenge in synthetic chemistry.

Synthesis of S-Oxidized Derivatives
Starting MaterialOxidizing AgentProduct
This compoundHydrogen Peroxide(±)-S-propyl-L-cysteine sulfoxide

Peptide Conjugates and Related Analogs

The unique reactivity of the cysteine thiol group makes it a valuable target for the synthesis of peptide conjugates. While this compound has its thiol group alkylated, the principles of peptide conjugation involving cysteine can be extended to peptides containing this compound or by incorporating this compound into a peptide sequence.

The synthesis of peptide conjugates often involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. This compound can be incorporated into a peptide sequence using this method. Furthermore, the amino or carboxyl groups of this compound can be used for conjugation to other peptides or molecules.

Various strategies exist for conjugating molecules to cysteine residues in peptides, such as reaction with maleimides or haloacetyl groups to form stable thioether bonds. These methods are widely used to attach labels, drugs, or other functional moieties to peptides and proteins. A green chemistry approach for the selective alkylation of cysteine-containing peptides in a continuous flow reactor has also been developed, providing an efficient pathway to alkylated cysteine-containing peptides under mild conditions. rsc.org

Optimization of Synthetic Methodologies

The optimization of the synthesis of this compound primarily focuses on the S-alkylation reaction of cysteine to maximize the yield and purity of the final product while minimizing side reactions. Key parameters that are often optimized include the choice of alkylating agent, reaction temperature, pH, and the concentration of reactants.

Research into the alkylation of cysteine residues in peptides provides valuable insights into the optimization of this compound synthesis. Studies have compared various alkylating agents for their efficiency and specificity.

Table 1: Comparison of Common Alkylating Agents for Cysteine

Alkylating Agent Advantages Disadvantages
Iodoacetamide High reactivity, good yields Can lead to over-alkylation of other residues like methionine at high concentrations
Acrylamide Good alternative to iodoacetamide Can exhibit different reactivity based on reaction conditions

| N-ethylmaleimide (NEM) | Fast reaction kinetics | Can react with other nucleophilic sites if conditions are not optimized |

The reaction conditions play a critical role in the success of the synthesis. The pH of the reaction medium influences the nucleophilicity of the thiol group of cysteine. A slightly basic pH is generally preferred to deprotonate the thiol group, forming the more nucleophilic thiolate anion, which readily reacts with the propyl halide. However, a very high pH can lead to unwanted side reactions.

Temperature and reaction time are also crucial parameters. Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. Therefore, an optimal temperature is chosen to ensure a reasonable reaction time with high product yield and purity.

Table 2: Impact of Reaction Conditions on Cysteine Alkylation

Parameter Effect on Reaction Optimal Conditions
pH Affects the nucleophilicity of the thiol group. Slightly basic to favor thiolate formation without promoting side reactions.
Temperature Influences the rate of reaction and byproduct formation. Moderate temperatures to balance reaction speed and selectivity.
Concentration Higher concentrations can increase reaction rate but also the risk of side reactions. Optimized to maximize product yield while minimizing impurities.

| Reaction Time | Needs to be sufficient for the reaction to go to completion. | Monitored to prevent degradation of the product or formation of byproducts over extended periods. |

Detailed research findings have shown that for the alkylation of cysteine residues, careful control of these parameters is essential to achieve high yields of the desired S-alkylated product while avoiding modifications of other amino acid residues. For instance, restricting the pH to below neutral and using a lower concentration of the alkylating agent can improve the specificity of the reaction.

Biosynthesis and Biotransformation Pathways

Enzymatic Biosynthesis in Biological Systems

The direct enzymatic synthesis of S-propylcysteine is primarily accomplished through the action of enzymes capable of catalyzing the formation of carbon-sulfur bonds.

Cysteine synthase, also known as O-acetylserine (thiol)-lyase (EC 2.5.1.47), is a pivotal enzyme in the biosynthesis of this compound. nih.gov This pyridoxal (B1214274) phosphate-dependent enzyme is fundamentally responsible for the formation of L-cysteine in bacteria and plants by catalyzing the reaction between O-acetyl-L-serine (OAS) and hydrogen sulfide. nih.govregulations.govnih.gov However, the substrate specificity of cysteine synthase is not absolute. The enzyme can utilize various alkyl thiols in place of hydrogen sulfide.

Research has demonstrated that cysteine synthase isolated from onion (Allium cepa) and Escherichia coli can effectively synthesize this compound. researchgate.net In these experiments, the enzyme catalyzed the reaction between O-acetyl-L-serine and propyl mercaptan (propanethiol), resulting in the formation of this compound. researchgate.net This indicates that in the presence of a suitable propyl-thiol donor, cysteine synthase directly facilitates the creation of this compound. The enzyme from onion is also capable of converting S-propyl cysteine into its corresponding sulfoxide (B87167). oup.com

Table 1: Cysteine Synthase Reaction for this compound Formation
Substrate 1Substrate 2EnzymeProduct 1Product 2
O-Acetyl-L-serinePropyl MercaptanCysteine SynthaseThis compoundAcetate

The formation of this compound is a classic example of a thiol-mediated alkylation reaction. In this biochemical mechanism, the thiol group (-SH) of a sulfur donor acts as a nucleophile, attacking an electrophilic substrate to form a new thioether bond.

The enzymatic reaction catalyzed by cysteine synthase is a specific form of this mechanism. Here, propyl mercaptan serves as the nucleophilic thiol. The enzyme facilitates the β-replacement of the acetyl group on O-acetylserine with the propylthiol, effectively alkylating the serine backbone to yield this compound. researchgate.netencyclopedia.pub The high nucleophilicity of the sulfur atom in thiols is the chemical basis for this reaction. encyclopedia.pub While chemical methods exist for the S-alkylation of cysteine, the enzymatic pathway provides specificity and control within a biological context. hmdb.ca

Metabolic Precursors and Intermediates

The biosynthesis of this compound is dependent on the availability of both the cysteine backbone and the propyl moiety. These components are supplied by central metabolic pathways.

The mercapturic acid pathway is a major biotransformation route in animals for detoxifying electrophilic compounds, and it can lead to the formation of S-substituted cysteines. ebi.ac.ukresearchgate.net This pathway involves the initial conjugation of an electrophilic substance with the tripeptide glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). encyclopedia.pubebi.ac.uk

For instance, exposure to propyl-containing xenobiotics like 1-bromopropane (B46711) results in the formation of S-propylglutathione. regulations.gov This initial conjugate is then sequentially broken down: the glutamate (B1630785) and glycine (B1666218) residues are removed, leaving this compound. researchgate.net For excretion, this compound is typically acetylated by an N-acetyltransferase to form N-acetyl-S-propylcysteine, the final mercapturic acid, which is then eliminated in the urine. researchgate.neteuropa.eu This pathway represents a significant route for the biotransformation and elimination of propyl-containing compounds, with this compound as a key intermediate. europa.eu

The O-acetylserine (OAS) pathway is the primary route for the de novo synthesis of the cysteine backbone in plants and bacteria. nih.govnih.gov This pathway directly provides the activated precursor needed for this compound synthesis by cysteine synthase. The pathway begins with the acetylation of L-serine by the enzyme serine transacetylase, using acetyl-CoA to produce OAS. hmdb.caumaryland.edu

OAS then serves as the substrate for cysteine synthase. nih.govhmdb.ca As described in section 3.1.1, cysteine synthase can react OAS with propyl mercaptan to form this compound. researchgate.net Therefore, the metabolic flux through the OAS pathway is a determining factor for the potential rate of this compound biosynthesis. OAS itself is considered a key signaling molecule that regulates sulfur assimilation in plants. nih.gov

The ultimate origin of the propyl side chain of this compound in organisms like Allium plants has been linked to the catabolism of the branched-chain amino acid, valine. nih.govuni-hannover.de The catabolism of valine proceeds through several steps to yield intermediates such as isobutyryl-CoA and methacrylyl-CoA. oup.comwikipedia.orgthemedicalbiochemistrypage.org

Isotope-labeling studies in chives (Allium schoenoprasum) have shown that carbon atoms from valine are incorporated into this compound sulfoxide (propiin), the oxidized form of this compound. nih.govuni-hannover.de The proposed mechanism suggests that methacrylyl-CoA, an intermediate of valine catabolism, reacts with glutathione to form S-(2-carboxypropyl)glutathione. oup.comarxiv.org This intermediate is then believed to undergo further processing, including decarboxylation and reduction, to form the propyl side chain that is ultimately transferred to the cysteine backbone. oup.com While the incorporation of valine carbons into the propyl group is less efficient than into the propenyl group of the related compound isoalliin, it establishes a clear metabolic link between valine catabolism and the biosynthesis of this compound. nih.govuni-hannover.de

Degradation and Conjugation Pathways

The breakdown and processing of this compound involve several key metabolic routes, primarily leading to the formation of mercapturic acid and other derivatives through enzymatic actions.

Mercapturic Acid Pathway Formation (e.g., N-Acetyl-S-Propylcysteine)

The mercapturic acid pathway is a major detoxification route for a wide range of compounds. wikipedia.orgresearchgate.net In the case of this compound, this pathway leads to the formation of its N-acetylated derivative, N-acetyl-S-propylcysteine. This process is a well-documented fate for S-alkylcysteines. tandfonline.com

The formation of mercapturic acids involves a series of enzymatic steps. Initially, a parent compound is conjugated with glutathione. This conjugate is then sequentially cleaved by γ-glutamyltransferase and dipeptidases to yield a cysteine conjugate. wikipedia.org This cysteine conjugate, in this case, this compound, is then N-acetylated by the enzyme N-acetyltransferase to form the final mercapturic acid, N-acetyl-S-propylcysteine, which is then excreted in the urine. wikipedia.orgtandfonline.com

Studies in rats have shown that a significant portion of an administered dose of this compound is converted to N-acetyl-S-propylcysteine. For instance, at a dose of 150-200 mg/kg, approximately 70% was excreted as N-acetyl-S-propylcysteine. tandfonline.com Another study found that 63% of a 100 mg/kg dose was excreted as this mercapturic acid within 12 hours. tandfonline.com This highlights the quantitative importance of the mercapturic acid pathway in the metabolism of this compound.

This pathway is not only relevant for endogenous this compound but also for exposure to certain xenobiotics. For example, the industrial solvent 1-bromopropane is metabolized in the body to S-propyl-glutathione, which is then converted to this compound and subsequently to N-acetyl-S-propylcysteine, a key biomarker for exposure. oup.comoup.com

Enzymatic Cleavage and Further Biotransformations

Beyond the formation of mercapturic acid, this compound and its derivatives are subject to further enzymatic modifications, including cleavage and oxidation.

Enzymes known as C-S lyases (cysteine sulfoxide lyases) can cleave the carbon-sulfur bond in S-alkylcysteine sulfoxides. tandfonline.com While direct cleavage of this compound can occur, the presence of an oxygen atom on the sulfur, forming this compound sulfoxide, makes it a more favorable substrate for these enzymes. tandfonline.com This enzymatic action breaks down the molecule into smaller, more reactive components.

In addition to direct cleavage, this compound undergoes a series of oxidative biotransformations. Re-investigation of its metabolism in rats identified several metabolites beyond the primary mercapturic acid. These include:

this compound-S-oxide

N-acetyl-S-(2-hydroxypropyl)cysteine

S-(propylthio)lactate

S-(2,3-dihydroxypropyl)cysteine

N-acetyl-S-(2-carboxyethyl)cysteine tandfonline.comnih.gov

The identification of these compounds indicates that the propyl side chain of this compound is subject to oxidation, leading to hydroxylated and carboxylated derivatives. tandfonline.com The formation of this compound-S-oxide is a notable finding, as earlier studies had primarily reported the N-acetylated sulfoxide form. tandfonline.com

Regulation of Biosynthetic and Metabolic Enzymes

Studies have shown that this compound, along with other S-alk(en)yl cysteine derivatives, can influence the expression and activity of enzymes involved in lipid and glucose metabolism. For instance, this compound has been observed to lower the activity and mRNA expression of lipogenic enzymes such as malic enzyme, fatty acid synthase, and 3-hydroxy-3-methylglutaryl coenzyme A reductase in mice fed a high-fat diet. nih.gov This regulation appears to be mediated, at least in part, through the suppression of sterol regulatory element-binding proteins (SREBP)-1c and SREBP-2. nih.gov

Furthermore, this compound has been shown to modulate antioxidant defense systems. It can increase the hepatic content of glutathione and restore the activity and mRNA expression of glutathione peroxidase. nih.gov In a different context, S-propargyl-cysteine (a related compound with a propargyl group) has been shown to exert protective effects through the Akt/Nrf2/HO-1 signaling pathway, which regulates antioxidant-related proteins. nih.gov This suggests that this compound and its analogs can influence the expression of enzymes involved in cellular stress responses.

The regulation of these metabolic pathways is complex and can be influenced by various factors, including diet and exposure to xenobiotics. The ability of this compound to modulate the expression of key metabolic and antioxidant enzymes highlights its potential role in cellular homeostasis.

Biological Roles and Mechanistic Investigations

Involvement in Organosulfur Compound Metabolism

S-propylcysteine is a key player in the complex world of organosulfur compounds, particularly within the Allium genus, which includes onions and chives. Its metabolic significance stems primarily from its role as a precursor and its subsequent enzymatic transformations.

In plants of the Allium genus, flavor is derived from non-volatile, odorless S-alk(en)yl cysteine sulfoxides. researchgate.netresearchgate.net One such important precursor is this compound sulfoxide (B87167) (PCSO), also known as propiin. researchgate.netresearchgate.net Propiin is found in onions and related species and is a key primary precursor in the formation of both flavor and color. researchgate.netresearchgate.net

The biosynthesis of these flavor precursors is a complex process. While the amino acid valine is a known source for the C3 side chain of S-propenyl cysteine sulfoxide (isoalliin), its role in forming the propyl group of propiin is less direct. nih.govukaazpublications.com Studies using isotope labeling in chives have shown that valine's carbon backbone is incorporated into propiin, but to a much lesser extent than into isoalliin, suggesting divergent biosynthetic pathways. nih.govukaazpublications.com One proposed pathway suggests that S-2-carboxypropyl glutathione (B108866) is an intermediate in the biosynthesis of the propyl group. researchgate.net

The characteristic flavor of Allium vegetables is generated when the plant tissue is damaged, allowing the enzyme alliinase (a type of C-S lyase, EC 4.4.1.4) to come into contact with the flavor precursors. researchgate.netnih.gov Alliinase, which is typically sequestered in the vacuole, cleaves the C-S bond of cysteine sulfoxides like propiin. researchgate.netsdbonline.org This enzymatic reaction produces pyruvate, ammonia (B1221849), and unstable sulfenic acids, which then rearrange to form volatile and non-volatile sulfur compounds responsible for the aroma and taste. researchgate.netdergipark.org.tr

C-S lyases are a broad family of enzymes involved in both primary and secondary metabolism in plants. researchgate.net While alliinase is the most famous example in Allium species, other related lyases also participate in the metabolism of cysteine conjugates. researchgate.netthieme-connect.com The substrate specificity of alliinase can vary; for instance, onion alliinase shows a preference for other precursors over this compound sulfoxide. researchgate.net Microbial C-S lyases found in the oral cavity can also metabolize cysteine conjugates like this compound, contributing to in-mouth flavor generation. thieme-connect.com

Interactions with Cellular Systems and Macromolecules

This compound can interact directly with and modify the function of crucial biological macromolecules, including proteins and enzymes.

This compound (PrCys) has been shown to form covalent adducts with proteins in vivo, a process of significant interest in toxicology and biomarker development. researchgate.netthieme-connect.com Studies using animal models exposed to the industrial solvent 1-bromopropane (B46711) (1-BP) have demonstrated that 1-BP is metabolized to intermediates that propyl-alkylate cysteine residues in proteins, forming this compound adducts. researchgate.netoup.com

In rats exposed to 1-BP via inhalation, PrCys adducts were detected on both hemoglobin (globin) and neurofilament proteins. researchgate.netthieme-connect.com The formation of these adducts showed a clear dose-response relationship with the level and duration of 1-BP exposure. researchgate.netthieme-connect.com For instance, globin PrCys adducts accumulated linearly over a 4-week exposure period. researchgate.net These findings highlight the ability of this compound to be formed as a modification on proteins following exposure to certain xenobiotics. researchgate.netthieme-connect.com The generation of these adducts is also linked to the subsequent activation of cellular defense mechanisms against chemical and oxidative stress, such as the Nrf2 pathway. oup.com

Table 1: this compound (PrCys) Adduct Formation in Rats Exposed to 1-Bromopropane This table is based on data from studies investigating protein adducts as biomarkers of exposure.

ParameterExposure DetailsFindingsReference(s)
Globin Adducts 2 weeks inhalation (0, 50, 200, 800 ppm)Linear dose response for PrCys adducts on globin. researchgate.netthieme-connect.com
Globin Adducts 4 weeks inhalation (50 ppm)Linear accumulation of PrCys adducts on globin over the 4-week period. researchgate.netthieme-connect.com
Neurofilament Adducts 2 weeks inhalation (0, 50, 200, 800 ppm)Dose-dependent formation of PrCys adducts on neurofilaments. researchgate.netthieme-connect.com

Note: ppm refers to parts per million.

This compound has been shown to modulate the activity of key enzymes involved in cellular signaling and metabolic pathways implicated in disease.

Protein Kinase C (PKC): In a study on D-galactose-treated mice, which models aspects of aging and neurodegeneration, oral administration of this compound significantly retained brain PKC activity, which was otherwise diminished by the treatment. nih.gov It also helped maintain the expression of specific PKC isoforms (PKC-α and PKC-γ). nih.gov Conversely, in a model of diabetic nephropathy, this compound treatment was found to dose-dependently decrease the enhanced renal mRNA expression of PKC-α, PKC-β, and PKC-γ, suggesting a tissue-specific or context-dependent regulatory role. nih.gov

Aldose Reductase (AR): Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Multiple studies have demonstrated that this compound can inhibit this enzyme. In D-galactose-treated mice, this compound intake significantly lowered both the activity and mRNA expression of brain aldose reductase. nih.gov Similarly, in diabetic mice, this compound treatment significantly and dose-dependently reduced renal aldose reductase activity and its mRNA expression. nih.gov This inhibitory action helps alleviate the glycative stress associated with hyperglycemia. nih.govnih.gov

Oxidative Stress Modulation and Antioxidant Mechanisms

This compound exhibits significant antioxidant properties, acting through multiple mechanisms to protect cells from oxidative damage. It is recognized as a strong antioxidant and free radical scavenger. researchgate.netthieme-connect.com

One of the primary antioxidant actions of this compound is its ability to directly scavenge harmful reactive oxygen species (ROS). Research has identified it as an excellent scavenger of the highly reactive hydroxyl radical (•OH). researchgate.net However, its capacity to scavenge peroxyl radicals (ROO•) is notably less potent than its allyl-group-containing counterpart, S-allylcysteine, indicating that the specific structure of the side chain influences its scavenging profile. researchgate.netnih.gov

Furthermore, the formation of this compound adducts on proteins, as occurs after exposure to toxins like 1-bromopropane, can trigger a cellular stress response. oup.com This response involves the activation of the transcription factor Nrf2, a master regulator of redox homeostasis that upregulates a battery of cytoprotective and antioxidant genes. oup.com While this compound itself has not been shown to directly activate Nrf2 in the same way as S-allylcysteine, its formation as part of a toxicological insult is linked to the activation of this critical protective pathway. researchgate.netoup.comnih.gov

Reduction of Reactive Oxygen Species (in vitro/cellular models)

In cellular models, this compound has demonstrated a capacity to counteract oxidative stress. Studies using the PC12 cell line, a model for neurodegenerative disease research, have shown that pre-treatment with SPC can protect cells from damage induced by hydrogen peroxide (H₂O₂). unirioja.es This protective effect is linked to a direct reduction in the levels of reactive oxygen species (ROS). unirioja.es

When PC12 cells were exposed to H₂O₂, there was a significant increase in ROS levels and markers of cellular damage, such as malondialdehyde (MDA) and oxidized glutathione (GSSG). unirioja.es However, pre-treatment with this compound at concentrations of 5 and 10 µmol L−1 significantly and in a concentration-dependent manner, decreased the H₂O₂-induced formation of ROS, MDA, and GSSG. unirioja.es Concurrently, SPC pre-treatment alleviated the depletion of the crucial intracellular antioxidant, glutathione (GSH), and improved cell viability and mitochondrial membrane potential. unirioja.es

Effects of this compound on Oxidative Stress Markers in H₂O₂-Treated PC12 Cells
MarkerEffect of H₂O₂ TreatmentEffect of this compound Pre-treatmentReference
Reactive Oxygen Species (ROS)IncreasedSignificantly Decreased unirioja.es
Malondialdehyde (MDA)IncreasedSignificantly Decreased unirioja.es
Oxidized Glutathione (GSSG)IncreasedSignificantly Decreased unirioja.es
Glutathione (GSH)DecreasedDepletion Alleviated unirioja.es
Cell ViabilityDecreasedSignificantly Elevated unirioja.es

Influence on Endogenous Antioxidant Enzyme Systems (e.g., Glutathione Peroxidase, Superoxide (B77818) Dismutase, Catalase)

Beyond directly reducing ROS, this compound also influences the body's own antioxidant defense systems. It has been shown to preserve the activity of key antioxidant enzymes that are crucial for neutralizing harmful free radicals. nih.govnih.gov

In a study involving a mouse model of Parkinson's disease, treatment with the neurotoxin MPTP led to a significant reduction in the activity of glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase. nih.gov Pre-treatment with this compound, however, significantly attenuated this effect, retaining the activity of both GPX and SOD. nih.gov Furthermore, SPC pre-intake was found to significantly elevate the mRNA expression of GPX compared to the MPTP treatment group. nih.gov

Similarly, in a rat model of acute myocardial infarction, this compound was one of three cysteine analogs that demonstrated cardioprotective effects by preserving the activities of SOD and GPX in ventricular tissues. nih.gov This preservation of enzyme function helps reduce the damaging effects of oxidative stress on cardiac cells. nih.gov

Influence of this compound on Endogenous Antioxidant Enzymes
EnzymeEffect in MPTP-Treated Mice ModelEffect in Myocardial Infarction Rat ModelReference
Glutathione Peroxidase (GPX)Retained activity; Elevated mRNA expressionPreserved activity nih.govnih.gov
Superoxide Dismutase (SOD)Retained activityPreserved activity nih.govnih.gov
Catalase (CAT)Attenuated reduction in activityPreserved activity nih.govnih.gov

Comparative Studies with Related S-Alk(en)ylcysteine Analogs

To better understand the function of this compound, it is often compared with its structural relatives, most notably S-allylcysteine (SAC) and S-propargylcysteine (SPRC). These comparisons highlight how small changes in the S-linked alkyl/alkenyl group can lead to different biological activities and mechanisms.

Structure-Activity Relationships of Propyl, Allyl, and Propargyl Cysteine Analogs

The relationship between the chemical structure of these cysteine analogs and their biological activity is a key area of investigation. The primary structural difference between SPC and SAC is the propyl group (-CH₂-CH₂-CH₃) in SPC versus the allyl group (-CH₂-CH=CH₂) in SAC. This seemingly minor difference—the presence of a double bond in the allyl group—has significant consequences for their antioxidant activity.

Research has shown that S-allylcysteine is a potent scavenger of hydroxyl (•OH) and peroxyl (ROO•) radicals, and this activity is significantly diminished when the allyl group is replaced by a propyl group, as in SPC. researchgate.netacs.org This suggests that the allyl group is necessary for this specific free radical scavenging activity, making SAC a more effective direct scavenger of certain reactive species than SPC. acs.orgnih.gov

However, the neuroprotective effects of these compounds show a different structure-activity relationship. In studies on endoplasmic reticulum (ER) stress-induced neurotoxicity, the protective effects of this compound and S-ethylcysteine (SEC) were found to be more potent than those of S-allylcysteine. scienceopen.comnih.gov This indicates that for certain protective functions, the saturated alkyl chain of SPC is more advantageous than the unsaturated allyl chain of SAC. In a rat model of myocardial ischemia, all three compounds—SPC, SAC, and SPRC—were found to exert cardioprotective effects by reducing oxidative stress and preserving antioxidant enzyme activities. nih.gov

Comparative Activities of S-Alk(en)ylcysteine Analogs
ActivityS-Allylcysteine (SAC)This compound (SPC)Reference
Hydroxyl & Peroxyl Radical ScavengingHighSignificantly Lower researchgate.netacs.org
Neuroprotection (vs. ER Stress)EffectiveMore Potent scienceopen.comnih.gov
Cardioprotection (vs. Ischemia)ProtectiveProtective nih.gov

Analytical Methodologies for S Propylcysteine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating S-propylcysteine and its related compounds from complex mixtures. The choice of chromatographic technique depends on the specific properties of the analytes and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of S-substituted cysteine derivatives. nih.gov It offers versatility in separating a broad range of these compounds, including S-alk(en)ylcysteine S-oxides and γ-glutamyl-S-alk(en)ylcysteines, often in a single analytical run. nih.gov The method's success often relies on pre-column derivatization to enhance the chromatographic properties and detectability of the target molecules. nih.gov

Reversed-phase HPLC (RP-HPLC) is a predominant mode of separation for this compound and its metabolites. nih.gov This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. oup.comsepscience.com RP-HPLC is effective for separating a wide array of compounds and is compatible with mass spectrometry. sepscience.com For instance, a method for N-acetyl-S-propyl-L-cysteine analysis used a C18 column with an isocratic mobile phase of acetonitrile and water containing trifluoroacetic acid. insights.bio However, it's important to note that the acidic conditions sometimes used in RP-HPLC can potentially induce artifacts like dimerization in cysteine-containing proteins. nih.gov

A study on the separation of N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys) in human urine employed a C18 solid-phase extraction for sample cleanup, followed by LC-MS analysis using a C18 column. nih.gov The mobile phase consisted of a gradient of 10% acetonitrile in 5mM formic acid (Solvent A) and 100% acetonitrile with 5mM formic acid (Solvent B). oup.com

Table 1: Example of a Reversed-Phase HPLC Method for this compound Metabolite Analysis

Parameter Condition
Analyte N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys)
Sample Matrix Human Urine
Sample Preparation Solid-Phase Extraction (C18)
Column Waters Xterra MS-C18, 3.5 µm, 2.1 x 100 mm
Mobile Phase A 10% acetonitrile in 5mM formic acid
Mobile Phase B 100% acetonitrile with 5mM formic acid
Flow Rate 0.2 ml/min
Detection Mass Spectrometry (MS)

This table summarizes a typical RP-HPLC method used for the analysis of a key this compound metabolite. oup.com

This compound contains a stereogenic center, meaning it can exist as different stereoisomers (enantiomers). sigmaaldrich.com Chiral HPLC is a specialized technique used to separate these enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most commonly used. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net The choice of mobile phase, often a mixture of normal-phase solvents, is critical for achieving optimal separation. phenomenex.com Given that many biologically active molecules are chiral, the ability to separate stereoisomers is essential for understanding their specific effects. phenomenex.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound and its derivatives, particularly when coupled with mass spectrometry (GC-MS). researchgate.netnih.gov This method is well-suited for volatile compounds. researchgate.net For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov A common derivatization agent is tert-butyldimethylsilyl (tBDMS), which converts the amino acids into their corresponding silyl (B83357) derivatives. nih.gov These derivatives can then be separated on a nonpolar capillary column. nih.gov

In one study, S-propyl-L-cysteine sulfoxide (B87167) was determined by GC-MS after derivatization with tBDMS. nih.gov The resulting derivatives were separated on a nonpolar capillary column and detected by mass spectrometry. nih.gov This method demonstrated good sensitivity, with detection limits in the nanogram-per-injection range. nih.gov GC-MS has been used in parallel with LC-MS/MS to measure urinary N-acetyl-S-propylcysteine, showcasing its utility as a complementary analytical tool. oup.com

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Sulfoxide

Parameter Condition
Analyte S-propyl-L-cysteine sulfoxide
Derivatization tert-butyldimethylsilylation (tBDMS)
Column Nonpolar capillary column
Detection Mass Spectrometry (Electron Impact Ionization)
Key Fragment Ions (m/z) 302 (base peak), 464 (major peak for S-propyl-L-cysteine sulfoxide derivative)

This table outlines a GC-MS method for the analysis of S-propyl-L-cysteine sulfoxide after derivatization. nih.gov

Capillary Electrophoresis

Capillary electrophoresis (CE) is an analytical technique that separates molecules based on their size and charge in an electric field. nih.gov It is known for its high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.gov CE has been recognized as a viable method for the analysis of S-substituted cysteine derivatives. nih.gov The technique can be particularly useful for separating charged molecules like amino acids and their derivatives. nih.gov While specific applications for this compound are less documented in the provided context, the principles of CE make it a potentially valuable tool for its analysis, especially in complex biological matrices. nih.govnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound and its metabolites due to its high sensitivity and specificity. It is often coupled with chromatographic techniques like HPLC or GC. researchgate.net

In the analysis of N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys), a metabolite of 1-bromopropane (B46711), liquid chromatography-mass spectrometry (LC-MS) was used for quantification. nih.gov The mass spectrometer was operated in the negative ion mode with electrospray ionization (ESI), and selected ion monitoring (SIM) was used to detect AcPrCys at an m/z of 204 and its deuterated internal standard at m/z 211. nih.gov This method achieved a low limit of detection, approximately 0.01 µg/ml of AcPrCys in urine. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by monitoring the fragmentation of a parent ion into specific daughter ions. For the analysis of this compound (PrCys) adducts, the parent ion with an m/z of 300 was fragmented to produce daughter ions at m/z 137 and 164. oup.com For methylated AcPrCys, the parent ion at m/z 220 yielded daughter ions at m/z 161 and 118. oup.com

Gas chromatography-mass spectrometry (GC-MS) methods also rely on specific ion monitoring. For the tert-butyldimethylsilyl derivative of S-propyl-L-cysteine sulfoxide, the mass spectrum showed a base peak at m/z 302 and a major peak at m/z 464, which were used for quantification. nih.gov

Table 3: Mass Spectrometric Parameters for this compound and its Metabolites

Compound Ionization Mode Parent Ion (m/z) Daughter Ion(s) (m/z) Method
N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys) ESI Negative 204 Not Applicable (SIM) LC-MS
PyITC derivatized this compound (PrCys) Not Specified 300 137, 164 LC-MS/MS
Methylated N-acetyl-S-propylcysteine (AcPrCys) Not Specified 220 161, 118 LC-MS/MS
tBDMS derivatized S-propyl-L-cysteine sulfoxide Electron Impact Not Specified (M-57)+ 464 (M-tBu)+ GC-MS

This table summarizes key mass spectrometric data used for the identification and quantification of this compound and its derivatives. oup.comnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound and its metabolites. wikipedia.org This approach synergistically combines the physical separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. wikipedia.org The LC component separates the complex mixture, while the MS provides data on the mass-to-charge ratio (m/z) of the components, enabling their identification and quantification. wikipedia.orgeag.com

Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method where a precursor ion corresponding to the analyte of interest is selected, fragmented, and then one or more specific product ions are monitored. eag.com For instance, in the analysis of N-acetyl-S-propylcysteine (AcPrCys), a urinary metabolite of 1-bromopropane exposure, LC-MS/MS is used for quantification. oup.com The method demonstrates a linear dose-dependent response for both globin adducts of this compound (PrCys) and urinary AcPrCys. oup.com The high sensitivity of LC-MS/MS allows for the detection of low analyte concentrations, with one study reporting a limit of detection (LOD) for AcPrCys in urine at approximately 0.01 µg/ml. nih.gov The use of stable isotope-labeled internal standards, such as deuterated AcPrCys ([d₇]-AcPrCys), ensures excellent reproducibility and accuracy. eag.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to four decimal places, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.cominnovareacademics.inmeasurlabs.com This capability is invaluable for distinguishing between compounds that have the same nominal mass (isobaric compounds) but different elemental formulas. bioanalysis-zone.com While tandem MS provides specificity through fragmentation patterns, HRMS offers specificity through high mass accuracy. innovareacademics.innih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS has been developed for the targeted analysis of various metabolites, including γ-glutamyl-S-propylcysteine. uco.es HRMS is particularly useful in non-targeted screening to identify unknown metabolites without requiring reference standards. nih.gov

Table 1: Key Parameters in LC-MS/MS Analysis of this compound Metabolites

Parameter Description Example Application Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of N-acetyl-S-propylcysteine (AcPrCys) in urine and this compound (PrCys) adducts on globin. oup.com
Ionization Electrospray Ionization (ESI) Used in negative ion mode for AcPrCys and positive ion electrospray for derivatized PrCys. oup.comnih.gov
Internal Standard [d₇]-AcPrCys Used to ensure accuracy and reproducibility in the quantification of AcPrCys. nih.gov
Limit of Detection ~0.01 µg/ml Detection limit for AcPrCys in urine samples. nih.gov

| Chromatography | Reversed-phase C18 column | Used for the separation of analytes prior to mass spectrometric detection. | oup.comnih.govrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical method used for identifying substances in test samples by combining the features of gas chromatography and mass spectrometry. wikipedia.org It is particularly suited for volatile and semi-volatile compounds. thermofisher.com For non-volatile analytes like amino acids, a derivatization step is necessary to increase their volatility and thermal stability, allowing them to pass through the GC column. nih.govresearchgate.net

A GC-MS method has been established for the determination of S-alk(en)yl-L-cysteine sulfoxides, including S-propyl-L-cysteine sulfoxide. nih.gov In this method, the amino acids are converted into their tert-butyldimethylsilyl derivatives. nih.gov This derivatization targets the amino and carboxyl groups, making the compounds suitable for GC analysis. nih.gov The mass spectrometer then identifies the compounds based on their specific mass fragmentation patterns. For the tert-butyldimethylsilyl derivative of S-propyl-L-cysteine sulfoxide, a major peak is observed at an m/z of 464 (representing the ion after elimination of the tert-butyl function), which can be used for selected ion monitoring (SIM) to achieve high sensitivity. nih.gov The detection limit for S-propyl-L-cysteine sulfoxide using this method was determined to be 1.8 ng per injection. nih.gov GC-MS has also been employed alongside LC-MS/MS to measure urinary N-acetyl-S-propylcysteine as a biomarker of 1-bromopropane exposure. oup.com

Table 2: GC-MS Analysis of this compound Sulfoxide

Parameter Description Finding Reference
Analyte S-propyl-L-cysteine sulfoxide A specific marker compound in the genus Allium. nih.gov
Derivatization tert-butyldimethylsilylation Converts the non-volatile amino acid into a volatile derivative for GC analysis. nih.gov
Key MS Fragment m/z 464 Used for selected ion monitoring (SIM) for sensitive and specific detection. nih.gov

| Detection Limit | 1.8 ng per injection | Demonstrates the high sensitivity of the GC-MS method for this compound. | nih.gov |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a given analytical technique. For this compound and related amino acids, derivatization is often essential, particularly for GC analysis and for enhancing detection sensitivity and chromatographic separation in HPLC. researchgate.netgoogle.com

Dansyl Chloride Derivatization

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used pre-column derivatization reagent that reacts with primary and secondary amino groups, phenolic hydroxyl groups, and imidazole (B134444) groups. nih.govsigmaaldrich.com The resulting dansylated derivatives are highly fluorescent and can be detected with high sensitivity by fluorescence detectors in HPLC. sigmaaldrich.com

A key advantage of dansyl chloride derivatization is the excellent stability of the resulting derivatives. nih.govresearchgate.net An HPLC method based on dansyl chloride derivatization has been developed for the simultaneous analysis of a wide range of S-substituted cysteine derivatives in Allium species. nih.govnlk.cznlk.cz This method is noted for its simplicity, high sensitivity, and specificity. nih.govresearchgate.net The procedure typically involves extracting the amino acids with methanol, followed by derivatization with dansyl chloride and subsequent separation using reversed-phase HPLC. nih.govresearchgate.net This approach allows for the comprehensive profiling of S-substituted cysteine derivatives in a single analytical run. nih.gov

Table 3: Properties of Dansyl Chloride Derivatization

Property Description Reference
Reagent Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) sigmaaldrich.com
Target Groups Primary and secondary amines google.comnih.gov
Detection Method Fluorescence, HPLC-UV sigmaaldrich.comajpaonline.com
Advantages Simple procedure, excellent stability of derivatives, high sensitivity and specificity. nih.govresearchgate.net

| Application | Simultaneous analysis of S-alk(en)ylcysteine S-oxides and γ-glutamyl-S-alk(en)ylcysteines. | nih.govresearchgate.net |

Sample Preparation Techniques for Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as urine, plasma, or tissue requires effective sample preparation to remove interfering substances like proteins, salts, and lipids. nih.govchromatographytoday.com This cleanup is crucial for protecting the analytical instrumentation and ensuring the accuracy and reproducibility of the results. researchgate.net

Extraction Protocols

The choice of extraction protocol depends on the analyte's properties and the complexity of the biological matrix. thermofisher.com Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. nih.gov The process involves passing the liquid sample through a solid sorbent material that retains the analyte or the interferences. The analyte is then eluted with a suitable solvent. For the analysis of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides from onion extracts, a combined SPE approach using a C18 cartridge followed by a strong cation exchange (SCX) cartridge has been described. nih.gov The sample is first passed through the C18 cartridge, and the eluate is then applied to the SCX cartridge. After washing, the analytes are eluted with an ammonia (B1221849) solution. nih.gov Similarly, for the determination of N-acetyl-S-propylcysteine in urine, SPE with a C18 column is used for sample cleanup. nih.gov

Liquid-Liquid Extraction (LLE): LLE, also known as solvent extraction, separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. researchgate.net This is a fundamental technique for extracting drugs and metabolites from biological fluids. researchgate.net For instance, in a GC-MS method for urinary amino acids, a direct derivatization and extraction step was developed where ethylchloroformate was used as the derivatizing agent and chloroform (B151607) was used as the extraction solvent, simplifying the sample preparation to about 5 minutes. nih.gov

Protein Precipitation: For plasma or tissue samples, protein removal is a critical first step. This is often achieved by adding an organic solvent like acetonitrile or an acid like trichloroacetic acid (TCA) to precipitate the proteins, which are then removed by centrifugation. chromatographytoday.comprotocols.io The resulting supernatant, containing the analyte of interest, can then be further processed or directly analyzed.

For tissue samples, homogenization is required to release the cellular contents. This can be done using tools like bead homogenizers in a suitable lysis buffer. windows.net The subsequent extract can then be subjected to SPE or LLE for purification. windows.net

Hydrolysis and Purification Methods

The analysis of this compound and its related compounds often requires initial hydrolysis and subsequent purification steps to isolate the analytes from complex matrices.

Hydrolysis Methods:

Acid hydrolysis is a common method employed to break down proteins and peptides to their constituent amino acids, including this compound. A typical procedure involves subjecting a dried sample to gas-phase hydrolysis with 6N hydrochloric acid (HCl) containing 1% phenol (B47542) at 110°C for 20-24 hours under a vacuum. csic.es Following hydrolysis, the excess HCl is removed under vacuum. csic.es It is important to note that standard acid hydrolysis can lead to the destruction of certain amino acids like tryptophan and cysteine. csic.es To quantify cysteine and its derivatives like this compound accurately, a preliminary oxidation to the more stable cysteic acid or a reduction and alkylation step is often necessary before acid hydrolysis. csic.es

For specific applications, such as the analysis of this compound adducts on proteins like globin, hydrolysis is a key step. oup.com In the synthesis of this compound itself, the removal of protecting groups, such as the Boc (tert-butoxycarbonyl) group, is achieved through acid treatment, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid. smolecule.com

Purification Methods:

A variety of purification techniques are utilized to isolate this compound and its derivatives. The choice of method depends on the starting material and the desired purity of the final product.

Crystallization: This technique is often used as a final purification step in the synthesis of this compound. After synthesis, the product can be precipitated from the reaction mixture, filtered, washed with cold solvents like water and ethanol, and then dried to yield the purified compound. oup.com

Chromatography: Chromatographic methods are widely employed for the purification of this compound and its precursors.

Silica (B1680970) Gel Chromatography: This is a standard technique for purifying synthetic intermediates. For example, N-(tert-butoxycarbonyl)-S-propylcysteine can be purified using silica gel chromatography, with yields reported between 70-85%. vulcanchem.com

Gel Filtration Chromatography: Techniques like Sephadex G-100 chromatography have been used in the purification of enzymes involved in the synthesis of S-substituted cysteine derivatives from plant sources like onions. scispace.com This method separates molecules based on their size. scispace.com

Ion-Exchange Chromatography: DEAE-cellulose chromatography has been utilized for the further purification of enzymes related to this compound synthesis. scispace.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating and purifying specific compounds from complex mixtures. It has been used to separate and purify garlic-specific organic compounds, including S-substituted cysteine derivatives. researchgate.net

The following table summarizes the common hydrolysis and purification methods for this compound.

Method Description Application Reference
Acid Hydrolysis Gas-phase hydrolysis with 6N HCl and 1% phenol at 110°C for 20-24 hours.Release of amino acids from proteins and peptides. csic.es
Crystallization Precipitation and recrystallization from a suitable solvent.Final purification step in chemical synthesis. oup.com
Silica Gel Chromatography Separation based on polarity using a silica gel stationary phase.Purification of synthetic intermediates like Boc-S-propylcysteine. vulcanchem.com
Gel Filtration Chromatography Separation based on molecular size.Purification of enzymes involved in this compound metabolism. scispace.com
Preparative HPLC High-resolution separation for isolating pure compounds.Purification of specific organic compounds from natural extracts. researchgate.net

Development and Validation of Quantitative Assays

The development and validation of robust quantitative assays are crucial for accurately measuring this compound and its metabolites in various biological and chemical matrices. This process ensures the reliability, reproducibility, and accuracy of the analytical data.

Development of Quantitative Assays:

The initial phase of assay development involves several key considerations. bataviabiosciences.com These include defining the analyte to be measured, the nature of the sample matrix, and the required output (quantitative vs. qualitative). bataviabiosciences.com For this compound, assay development often focuses on chromatographic techniques coupled with mass spectrometry due to their high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a prominent method for the quantification of this compound and its metabolites, such as N-acetyl-S-propylcysteine (AcPrCys), in biological samples like urine and protein adducts in globin. oup.com Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of S-substituted cysteine derivatives, though it typically requires a derivatization step to make the analytes volatile. researchgate.net

Spectrophotometric assays offer an alternative approach. For instance, an assay based on the absorbance of pyridoxal-5'-phosphate (PLP) intermediates has been developed to measure the activity of enzymes like cysteine desulfurase, which is involved in cysteine metabolism. nih.gov

Validation of Quantitative Assays:

Once an assay is developed, it must undergo a thorough validation process to demonstrate its fitness for purpose. edraservices.nl The validation of a quantitative assay typically involves evaluating several key performance characteristics as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). bataviabiosciences.comasean.org

Key validation parameters include:

Precision: This assesses the reproducibility of the assay. It is typically evaluated at two levels: within-run (short-term) and between-day (long-term) precision. psmile.org The precision is often expressed as the coefficient of variation (CV). psmile.org

Accuracy: This measures the closeness of the measured value to the true value. It can be determined by analyzing samples with known concentrations of the analyte. nih.gov

Specificity and Selectivity: Specificity is the ability of the assay to measure the analyte of interest without interference from other components in the sample matrix. nih.gov Selectivity assesses the impact of unrelated matrix components. nih.gov

Linearity and Range: Linearity demonstrates the proportional relationship between the analyte concentration and the assay signal over a specific concentration range. The range is the interval between the upper and lower concentrations for which the assay has been shown to be precise, accurate, and linear. asean.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. oup.com For example, the LOD for this compound protein adducts using LC/MS/MS has been reported as 2.5 pmol. oup.com

Robustness: This evaluates the reliability of the assay when subjected to small, deliberate variations in method parameters, such as different analysts or equipment. asean.org

Parallelism and Dilution Linearity: These are particularly important for biomarker assays where surrogate standards or matrices might be used. They ensure that the assay response is consistent upon dilution of the sample. nih.gov

The following table summarizes the key validation parameters for quantitative assays.

Validation Parameter Description Purpose Reference
Precision Agreement between a series of measurements from multiple samplings of the same homogeneous sample.To assess the random error of the assay. psmile.org
Accuracy The closeness of the test results obtained by the method to the true value.To assess the systematic error of the assay. nih.gov
Specificity Ability to assess unequivocally the analyte in the presence of components that may be expected to be present.To ensure the assay is measuring only the intended analyte. nih.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.To define the working range of the assay. asean.org
Range The interval between the upper and lower levels of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.To establish the reliable measurement boundaries. asean.org
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.To define the lower limit of reliable measurement. asean.org
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.To ensure the reliability of the assay during routine use. asean.org

Advanced Research Methodologies and Approaches

Isotopic Labeling Studies for Metabolic Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. By replacing one or more atoms of a compound with their isotopes, researchers can track the molecule through various biochemical reactions.

Radiolabeling involves the use of radioactive isotopes to tag molecules. In the context of S-propylcysteine, sulfur-35 (B81441) (³⁵S) is a particularly relevant radioisotope due to its presence in the molecule's structure. biotrend.com ³⁵S has a half-life of 87.5 days, making it suitable for metabolic studies. biotrend.com

Metabolic labeling with ³⁵S-containing compounds, such as ³⁵S-methionine, is a common method to study the biosynthesis, maturation, and degradation of proteins and other sulfur-containing molecules. nih.gov This approach allows for the sensitive detection and quantification of the radiolabeled compound and its metabolites in various tissues and cellular compartments. nih.gov However, it is important to note that metabolic labeling with radioisotopes can sometimes have perturbing effects on cellular processes, such as cell cycle progression and proliferation. nih.gov

Table 1: Common Radioisotopes for Metabolic Tracing

Isotope Half-Life Common Applications in Metabolic Studies
Carbon-14 (¹⁴C) 5,730 years Tracing carbon backbones of organic molecules
Tritium (³H) 12.3 years Labeling of various organic compounds
Sulfur-35 (³⁵S) 87.5 days Tracing sulfur-containing amino acids and proteins biotrend.com
Phosphorus-32 (³²P) 14.3 days Labeling of nucleic acids and phospholipids

Stable isotope labeling offers a non-radioactive alternative for metabolic tracing. biosyn.com This technique utilizes stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), which can be detected by mass spectrometry (MS) due to their increased mass compared to their naturally occurring counterparts. biosyn.comcreative-proteomics.com

In studies of this compound metabolism, cells or organisms can be supplied with precursors labeled with stable isotopes. The labeled this compound and its downstream metabolites can then be identified and quantified using techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). biosyn.com This approach, often referred to as metabolic flux analysis, provides detailed insights into the dynamics of metabolic pathways. creative-proteomics.com Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent technique where cells are cultured in media containing "light" or "heavy" isotopically labeled amino acids to allow for quantitative comparison of protein expression. creative-proteomics.com

Table 2: Key Stable Isotopes in Metabolic Research

Isotope Natural Abundance (%) Utility in this compound Research
Carbon-13 (¹³C) 1.1% Tracing the carbon skeleton through metabolic pathways. creative-proteomics.com
Nitrogen-15 (¹⁵N) 0.37% Following the nitrogen atom from the amino group. creative-proteomics.com
Deuterium (²H) 0.015% Used for labeling the carbon side chain. creative-proteomics.com
Oxygen-18 (¹⁸O) 0.2% Investigating oxidation and other enzymatic reactions.

Enzymology and Protein Expression Studies

Understanding the enzymes that metabolize this compound is fundamental to comprehending its biological role. This involves producing and characterizing these enzymes and analyzing their kinetic properties.

Recombinant DNA technology is instrumental in producing specific enzymes for detailed study. nih.gov This process typically involves cloning the gene encoding the enzyme of interest into an expression vector, which is then introduced into a host organism (e.g., Escherichia coli, yeast, or insect cells). nih.gov The host organism then produces large quantities of the recombinant enzyme, which can be purified for functional and structural characterization. nih.govnih.gov This approach allows researchers to overcome the limitations of isolating enzymes from their native sources, which are often present in low concentrations.

Enzyme kinetics studies are performed to determine the efficiency and mechanism of an enzyme's action on its substrate, in this case, this compound. Key parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat) are determined. researchgate.net

Inhibitory analyses are crucial for identifying compounds that can modulate the activity of enzymes involved in this compound metabolism. mdpi.com These studies can determine the type of inhibition (e.g., competitive, uncompetitive, or mixed) and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). nih.govnih.gov Such analyses are essential for understanding the regulation of metabolic pathways and for the development of potential therapeutic agents. mdpi.com

Table 3: Common Types of Enzyme Inhibition

Inhibition Type Description Effect on Kinetic Parameters
Competitive Inhibitor binds to the active site, competing with the substrate. researchgate.net Increases apparent Kₘ, Vₘₐₓ remains unchanged.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. nih.gov Decreases both apparent Kₘ and apparent Vₘₐₓ.
Mixed Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Alters both apparent Kₘ and apparent Vₘₐₓ.
Non-competitive A form of mixed inhibition where the inhibitor has the same affinity for the enzyme and the enzyme-substrate complex. nih.gov Decreases apparent Vₘₐₓ, Kₘ remains unchanged.

Cellular and In Vitro Model Systems

Cellular and in vitro models are indispensable tools for investigating the biological effects of this compound in a controlled environment. These models range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems and organ-on-a-chip platforms. nih.govresearchgate.net

These model systems allow for high-throughput screening and detailed mechanistic studies of the effects of this compound on cellular processes such as proliferation, apoptosis, and oxidative stress. nih.govmdpi.com For instance, bronchial epithelial cell models can be used to study the compound's effects in the context of respiratory conditions. nih.govmdpi.com The development of more physiologically relevant models, such as 3D cultures and microfluidic devices, aims to better mimic the complex environment of tissues and organs in vivo. nih.govmdpi.com

Cell Culture Models for Mechanistic Elucidation

Cell culture models serve as fundamental tools for dissecting the specific molecular mechanisms of this compound and its analogs in a controlled environment. These in vitro systems allow researchers to investigate cellular responses, signaling pathways, and gene expression changes upon exposure to the compound.

One study utilized the human bronchial epithelial IB3-1 cell line to explore the effects of S-1-propenylcysteine (S1PC), a closely related organosulfur compound. nih.gov Exposure of these cells to an inflammatory stimulus led to a significant increase in the expression of the transcription factor NF-κB and NF-κB-regulated proinflammatory genes, including IL-6 and IL-8. nih.gov Treatment with S1PC was found to reverse this upregulation, suggesting a potent anti-inflammatory effect at the cellular level. nih.gov Molecular docking simulations further suggested that S1PC may interact with Toll-like receptor-4, providing a potential mechanism for its inhibitory effects on the NF-κB pathway. nih.gov

In another mechanistic study, S1PC was shown to act on B cells in vitro, promoting their differentiation into Immunoglobulin A (IgA)-producing cells. spandidos-publications.com This effect was linked to the compound's ability to trigger the expression of the transcription factor X-box binding protein 1 (Xbp1). spandidos-publications.comresearchgate.net The proposed mechanism involves the phosphorylation of extracellular signal-regulated kinase (Erk)1/2 and the subsequent degradation of Paired box protein 5 (Pax5), a suppressor of Xbp1 expression. spandidos-publications.comresearchgate.net

Furthermore, studies using the HepG2 human liver cell line investigated the antioxidative properties of S-propargyl-cysteine (SPRC), another cysteine derivative. nih.gov In an oleic acid-induced cell model, SPRC significantly reduced intracellular reactive oxygen species (ROS) by upregulating the phosphorylation of the protein kinase Akt, promoting the translocation of the transcription factor Nrf2, and increasing the expression of its target, heme oxygenase-1 (HO-1). nih.gov These findings from various cell culture models highlight how specific molecular pathways affected by S-alkylcysteine compounds can be effectively identified and characterized.

Table 1: Summary of Cell Culture Studies on this compound Analogs
CompoundCell LineKey Mechanistic FindingsReference
S-1-propenylcysteine (S1PC)IB3-1 (Human Bronchial Epithelial)Inhibited expression of NF-κB and proinflammatory genes (IL-6, IL-8); potentially interacts with Toll-like receptor-4. nih.gov
S-1-propenylcysteine (S1PC)B cellsPromoted differentiation into IgA-producing cells via Erk1/2 phosphorylation and subsequent degradation of Pax5, leading to increased Xbp1 expression. spandidos-publications.comresearchgate.net
S-propargyl-cysteine (SPRC)HepG2 (Human Liver)Exerted antioxidative effects by reducing ROS through the PI3K/Akt/Nrf2/HO-1 signaling pathway. nih.gov

Subcellular Fractionation Studies

Subcellular fractionation is a powerful technique used to isolate specific organelles, enabling the study of a compound's distribution and metabolic effects within different cellular compartments. This approach is based on differential centrifugation, which separates organelles—such as the nucleus, mitochondria, chloroplasts, and cytosol—based on their size, density, and shape. While direct studies on the subcellular fractionation of this compound are not prominent in the available literature, the localization of biosynthetic and catabolic enzymes for related compounds provides a strong basis for understanding its likely compartmentalization.

In Allium species, the biosynthesis of S-alk(en)ylcysteine sulfoxides, the broader class to which this compound belongs, is understood to be highly compartmentalized to prevent premature reactions. nih.govresearchgate.net Key biosynthetic enzymes are active in the cytosol, where the S-alk(en)ylcysteine sulfoxide (B87167) precursors are synthesized and stored. nih.govresearchgate.net Conversely, the enzyme alliinase, which catabolizes these compounds upon tissue damage, is sequestered in the vacuole. nih.gov This separation is critical for the stability of these compounds in intact cells.

Studies on the localization of cysteine synthase, a key enzyme in the synthesis of the cysteine backbone, have shown its presence in the cytoplasm, chloroplasts, and mitochondria. nih.gov This distribution highlights that the foundational components for this compound synthesis are available in multiple cellular locations. The subsequent metabolism and potential sites of action for this compound would likely also be distributed across different organelles, such as mitochondria, which are central to cellular energetics and a site for amino acid catabolism. core.ac.ukfrontiersin.orgresearchgate.net Therefore, subcellular fractionation would be an essential methodology to determine where this compound or its metabolites accumulate and to isolate organelle-specific proteins that may be modified or regulated by the compound.

Omics Approaches

Omics technologies offer a comprehensive, high-throughput view of the molecular landscape of biological systems. These approaches are invaluable for generating hypotheses and understanding the systemic effects of compounds like this compound.

Metabolomics Profiling

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This approach provides a functional readout of the physiological state of an organism in response to a stimulus. A key study employed a liquid chromatography-mass spectrometry (LC-MS)-based metabolomics approach to investigate the potential mechanism of the antihypertensive effect of S-1-propenylcysteine (S1PC) in spontaneously hypertensive rats. semanticscholar.org

In this research, blood samples were collected after oral administration of S1PC, and the resulting plasma was analyzed. semanticscholar.org The metabolomics data revealed that S1PC treatment caused substantial alterations to the metabolic profiles at 1.5 and 3 hours post-administration. semanticscholar.org Through multivariate statistical analysis, researchers identified a number of metabolites that were significantly changed, including various amino acids. semanticscholar.org Notably, the plasma level of histidine was significantly increased following S1PC treatment, and the antihypertensive effect of S1PC was inhibited by a histamine (B1213489) H3 receptor antagonist. semanticscholar.org This metabolomics study successfully generated the hypothesis that S1PC exerts its antihypertensive effect by altering histidine metabolism. semanticscholar.org

Table 2: Key Metabolite Changes Identified by Metabolomics Profiling of S-1-propenylcysteine (S1PC) in Rats
Metabolite ClassSpecific MetaboliteObserved ChangeTime PointImplicationReference
Amino AcidsHistidineSignificantly Increased1.5 and 3 hoursLinked to antihypertensive effect via histamine H3 receptor semanticscholar.org
Amino AcidsVarious othersAltered1.5 and 3 hoursIndicates broad impact on amino acid metabolism semanticscholar.org

Proteomics (e.g., Protein Adductomics)

Proteomics is the large-scale analysis of proteins, their structures, and their functions. A specialized branch of this field, protein adductomics, focuses on identifying and quantifying covalent modifications to proteins by reactive molecules. nih.govresearchgate.net This approach is particularly relevant for this compound, as the thiol group of its cysteine residue is a potential site for various chemical modifications and adduct formations. nih.gov

Mass spectrometry-based "bottom-up" proteomics is the standard method for these investigations. nih.gov In this workflow, proteins from a biological sample are extracted and digested into smaller peptides, typically with the enzyme trypsin. These peptides are then separated and analyzed by tandem mass spectrometry (MS/MS), which can identify the amino acid sequence of the peptides and pinpoint the exact location and mass of any modifications. nih.govnih.gov

Cysteine residues are known to be targets for a wide range of modifications, including oxidation (e.g., to sulfenic, sulfinic, or sulfonic acid) and the formation of adducts with endogenous molecules or xenobiotics. nih.govsfrbm.org Each modification results in a characteristic mass shift that can be detected by the mass spectrometer. For example, S-glutathionylation adds 305 Da to the mass of a peptide, while S-nitrosylation adds 29 Da. sfrbm.org Although specific adductomics studies focused on this compound have not been detailed in the surveyed literature, this methodology represents a critical future direction for research. It could be used to identify protein targets of this compound or its metabolites, providing direct evidence of its molecular interactions and helping to elucidate mechanisms of action or potential toxicity. biorxiv.org

Table 3: Examples of Mass Shifts for Cysteine Modifications Detectable by Proteomics
Modification TypeAdducted MoietyMass Shift (Δ mass in Da)Reference
Oxidation-OH (Sulfenic acid)+16 sfrbm.org
Oxidation-O₂H (Sulfinic acid)+32 sfrbm.org
Oxidation-O₃H (Sulfonic acid)+48 sfrbm.org
S-Nitrosylation-NO+29 sfrbm.org
S-GlutathionylationGlutathione (B108866)+305 sfrbm.org
S-CysteinylationCysteine+119 sfrbm.org

Genetic Engineering and Molecular Biology Approaches (e.g., in plant systems)

Genetic engineering and molecular biology provide essential tools for investigating the biosynthesis of this compound in its natural sources, such as plants of the Allium genus. These approaches allow for the identification of genes, characterization of enzymes, and potential manipulation of the biosynthetic pathways to alter the production of specific compounds.

The biosynthesis of S-alk(en)ylcysteine sulfoxides in Allium plants is known to originate from sulfate, which is incorporated into L-cysteine and subsequently glutathione. nih.gov A series of enzymatic steps then modifies the glutathione conjugate to produce the various S-substituted cysteine compounds. nih.gov Molecular approaches, particularly transcriptome analysis, have been instrumental in identifying the genes encoding the enzymes involved in this pathway. researchgate.netnih.gov For example, studies in garlic and chives have identified genes for key enzymes such as γ-glutamyl transpeptidases (GGT), which remove the γ-glutamyl moiety, and flavin-containing monooxygenases (FMO), which are responsible for the S-oxygenation step. nih.govresearchgate.netnih.gov

By identifying these genes, researchers can use genetic engineering techniques to further probe the pathway. For instance, gene silencing (e.g., via RNA interference) or gene knockout (e.g., via CRISPR/Cas9) could be used to confirm the function of a specific enzyme in the this compound synthesis pathway. Conversely, overexpressing key genes could potentially increase the yield of this compound in the plant. mdpi.com These molecular tools are critical for validating the proposed biosynthetic steps and for understanding how the production of these important sulfur compounds is regulated within the plant. nih.gov

Table 4: Key Enzymes in the Biosynthesis of S-Alk(en)ylcysteine Sulfoxides in Allium
EnzymeAbbreviationFunction in PathwayReference
Cysteine synthase-Synthesizes the cysteine backbone. nih.gov
γ-Glutamyl transpeptidaseGGTRemoves the γ-glutamyl moiety from biosynthetic intermediates. nih.govresearchgate.net
Flavin-containing monooxygenaseFMOCatalyzes the S-oxygenation of S-alk(en)yl-L-cysteines to form the corresponding sulfoxides. nih.govresearchgate.net
Alliinase-Catabolizes S-alk(en)ylcysteine sulfoxides upon tissue damage (vacuolar enzyme). nih.gov

Concluding Perspectives and Future Research Directions

Current Gaps in S-Propylcysteine Research

Despite the growing interest in this compound and its analogues, the body of research dedicated specifically to SPC is still developing, leaving several key areas underexplored.

Limited Standalone Studies: A significant portion of the existing research on this compound is comparative, often positioning it alongside its more extensively studied analogues, S-allylcysteine (SAC) and S-propargyl-cysteine (SPRC). nih.govmedchemexpress.cn For instance, one study noted that SPRC exhibited more extensive cardioprotection in ischemic rat heart models compared to both SAC and SPC, attributing this to the stronger chemical bond of the propargyl group. nih.govmedchemexpress.cn While valuable, these comparisons highlight the need for more standalone investigations focused exclusively on the unique biochemical and pharmacological profile of SPC.

In-depth Mechanistic Understanding: The precise molecular mechanisms underlying the observed biological effects of this compound are not yet fully elucidated. Research on related compounds has identified pathways such as the cystathionine-γ-lyase (CSE)/H2S pathway and impacts on inflammatory cytokines and Ca2+ accumulation. nih.govscribd.com However, dedicated studies are required to determine if SPC operates through identical, similar, or entirely distinct mechanisms.

Pharmacokinetic Profile: Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles specifically for this compound, are not as robust as for related compounds like S-1-propenyl-l-cysteine (S1PC), which has shown excellent bioavailability. mdpi.comconsensus.app A thorough understanding of SPC's pharmacokinetics is crucial for evaluating its potential as a therapeutic agent.

Comparative Efficacy: While some studies compare SPC to its analogues, there is a lack of broad comparative studies evaluating its efficacy and potency across a range of biological activities against other organosulfur compounds.

Emerging Research Avenues

The preliminary findings on this compound and the extensive research on its analogues point toward several exciting avenues for future investigation.

Neuroprotection: Research has demonstrated that S-ethyl cysteine and S-propyl cysteine can alleviate β-amyloid-induced cytotoxicity. scribd.com This suggests a promising research direction into the potential neuroprotective effects of SPC, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Cardioprotective Effects: Given that analogues like SPRC have shown significant cardioprotective effects in models of myocardial ischemia, a focused investigation into the potential of this compound to protect cardiac tissue from ischemic injury is a logical and potentially fruitful area of research. nih.govscribd.com

Anti-inflammatory Properties: The anti-inflammatory potential of organosulfur compounds is a well-documented area. S-propargyl-cysteine has been shown to attenuate inflammatory responses. scribd.com Future studies could explore the specific anti-inflammatory mechanisms of this compound and its potential application in chronic inflammatory conditions.

Development of Advanced Analytical Methods: The development of sensitive and reproducible analytical methods is crucial for accurately quantifying this compound in biological samples and food products. Research on SAC has led to the development of various High-Performance Liquid Chromatography (HPLC) methods, including those with fluorescence detection (HPLC-FLD) and ultraviolet detection (HPLC-UV). researchgate.netresearchgate.netbezmialemscience.orgkorea.ac.kr Similar efforts are needed to establish validated analytical techniques specifically for SPC to support pharmacokinetic and mechanistic studies.

The table below summarizes these emerging research avenues.

Research AvenueRationalePotential Applications
Neuroprotection Analogues have shown efficacy against β-amyloid toxicity. scribd.comTreatment of neurodegenerative diseases.
Cardioprotection Related compounds exhibit protective effects in cardiac ischemia models. nih.govPrevention and treatment of ischemic heart disease.
Anti-inflammatory Effects Organosulfur compounds are known to possess anti-inflammatory properties. scribd.comManagement of chronic inflammatory diseases.
Advanced Analytical Methods Need for precise and validated quantification methods to support further research. researchgate.netresearchgate.netQuality control, pharmacokinetic studies, and clinical monitoring.

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic view of the biological impact of this compound, the integration of multi-omics data is an essential future step. nih.govscinito.ai This approach combines data from different molecular levels to understand the flow of biological information and the complex interplay of molecules. nih.govrsc.org

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to this compound administration can reveal the genetic pathways and regulatory networks it influences. This could help identify the primary molecular targets of the compound.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify which proteins are differentially expressed or post-translationally modified following treatment with this compound, providing direct insight into the cellular machinery being affected.

Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism. This can reveal how this compound alters metabolic pathways and cellular biochemistry.

Integrating these omics datasets can bridge the gap from genotype to phenotype, offering a comprehensive picture of this compound's mechanism of action. nih.gov For example, combining transcriptomic and proteomic data can clarify the extent to which changes in gene expression translate into changes in protein abundance. rsc.org Adding metabolomic data can then link these molecular changes to functional cellular outcomes. nih.gov Such an integrative approach will be invaluable for moving beyond the study of single endpoints to a system-level understanding of this compound's biological role. mdpi.com

Q & A

Basic Research: What are the established methodologies for synthesizing and characterizing S-Propylcysteine in laboratory settings?

Methodological Answer:
this compound synthesis typically involves nucleophilic substitution or enzymatic catalysis. For chemical synthesis:

  • Reaction Optimization : Use L-cysteine and propanol derivatives under controlled pH (e.g., alkaline conditions) to facilitate thiol-alkylation. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ~2.5–3.0 ppm for SCH2 protons) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Elemental analysis and mass spectrometry (MS) are mandatory for novel derivatives .
  • Reproducibility : Document solvent ratios, temperature, and catalyst concentrations explicitly. For enzymatic methods, specify enzyme source, activity units, and reaction kinetics .

Basic Research: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Optimize ionization settings (ESI+ mode) for enhanced sensitivity .
  • Derivatization Strategies : Pre-column derivatization with dansyl chloride improves detection limits in fluorescence-based assays .
  • Validation : Include recovery studies (spiked matrices) and cross-validate with NMR or FT-IR to rule out matrix interference .

Advanced Research: How can researchers investigate the mechanistic role of this compound in modulating antioxidant pathways?

Methodological Answer:

  • In Vitro Models : Use HepG2 cells or primary hepatocytes to assess glutathione (GSH) synthesis upregulation via qPCR (e.g., γ-glutamylcysteine synthetase expression) .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) to quantify binding affinity between this compound and Keap1-Nrf2 complex .
  • Data Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions. Address contradictions by stratifying data based on cell type and oxidative stress inducers .

Advanced Research: How should researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

Methodological Answer:

  • Standardized Assays : Adopt CLSI guidelines for MIC/MBC determination. Control variables: bacterial strain (ATCC standards), inoculum size, and culture medium (e.g., Mueller-Hinton vs. nutrient broth) .
  • Meta-Analysis Framework : Systematically review studies using PRISMA criteria. Stratify data by bacterial species, dosage, and exposure time. Apply statistical models (e.g., random-effects) to account for heterogeneity .
  • Mechanistic Validation : Use genetic knockouts (e.g., E. coli ΔtolC) to isolate efflux pump contributions to resistance .

Advanced Research: What strategies mitigate instability of this compound during long-term storage or in vivo studies?

Methodological Answer:

  • Storage Conditions : Store lyophilized powder at -80°C in argon-flushed vials to prevent oxidation. For solutions, use phosphate-buffered saline (PBS, pH 7.4) with 0.1% EDTA .
  • In Vivo Stabilization : Encapsulate in liposomes or cyclodextrins to enhance plasma half-life. Monitor degradation via LC-MS/MS at multiple timepoints .
  • Accelerated Stability Testing : Conduct stress studies (40°C/75% RH) per ICH Q1A guidelines. Identify degradation products using high-resolution MS .

Advanced Research: How can comparative studies between this compound and other cysteine derivatives (e.g., S-Allylcysteine) be designed to minimize bias?

Methodological Answer:

  • Isosteric Controls : Use analogs with matched molecular weights and logP values. Validate purity via orthogonal methods (e.g., HPLC and CE) .
  • Blinded Assays : Randomize compound administration in cell/animal studies. Use third-party vendors for sample preparation .
  • Dose-Response Curves : Normalize efficacy metrics (e.g., IC50) to molar concentrations. Apply ANOVA with post-hoc Tukey tests for cross-comparison .

Advanced Research: What experimental design considerations address challenges in reproducing this compound’s bioactivity across models?

Methodological Answer:

  • Model Selection : Use genetically homogeneous cell lines (e.g., CRISPR-edited clones) or inbred animal strains to reduce variability .
  • Endpoint Harmonization : Predefine primary endpoints (e.g., ROS reduction ≥30%) and power calculations (α=0.05, β=0.2) .
  • Negative Controls : Include vehicle-only and scrambled peptide controls. Report raw data and processing algorithms openly to enable reanalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.